Diperchloryloxybismuthanyl perchlorate

Beschreibung

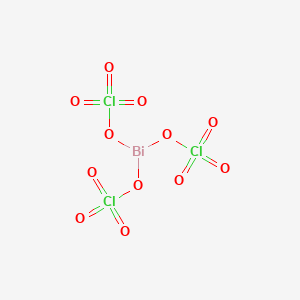

Diperchloryloxybismuthanyl perchlorate (chemical formula: Bi(ClO₃)OClO₃) is a highly specialized bismuth-based compound containing two perchlorate (ClO₃⁻) groups and a perchloryloxy (OClO₃) moiety. This compound is notable for its strong oxidative properties and structural complexity, which arise from the combination of bismuth’s heavy-metal coordination and the high-energy perchlorate ligands.

Eigenschaften

CAS-Nummer |

14059-45-1 |

|---|---|

Molekularformel |

BiCl3O12 |

Molekulargewicht |

507.33 g/mol |

IUPAC-Name |

bismuth;triperchlorate |

InChI |

InChI=1S/Bi.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 |

InChI-Schlüssel |

VDQDGCAHVVNVDM-UHFFFAOYSA-K |

SMILES |

O=Cl(=O)(=O)O[Bi](OCl(=O)(=O)=O)OCl(=O)(=O)=O |

Kanonische SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Bi+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fundamentals of Perchlorate Electrolysis

Industrial perchlorate production predominantly relies on electrochemical oxidation of chlorates using specialized anodes (e.g., platinum or lead dioxide). Sodium chlorate serves as the primary feedstock due to its high solubility, with prolonged electrolysis yielding sodium perchlorate:

For bismuth-based perchlorates, substituting sodium with bismuth nitrate or oxide in the electrolyte could theoretically yield intermediate bismuth chlorate, which is subsequently oxidized. However, bismuth's low solubility in aqueous media necessitates non-aqueous solvents or molten salt electrolytes.

Proposed Bismuth-Perchlorate Cell Design

A dual-compartment electrolytic cell with a bismuth anode and platinum cathode could facilitate the oxidation of bismuth(III) oxide in a chlorate-rich electrolyte. The reaction mechanism might proceed as:

Key Parameters:

-

Temperature: 60–80°C

-

Current Density: 0.5–1.2 A/cm²

-

Electrolyte: 40% HClO₃ with suspended Bi₂O₃

Thermal Decomposition of Bismuth Chlorates

Chlorate-to-Perchlorate Conversion

Thermolysis of chlorates above 400°C generates perchlorates and oxygen, though this method is inefficient for bulk production. For bismuth systems:

This pathway is complicated by bismuth oxide’s instability at high temperatures, necessitating controlled atmospheres (e.g., inert gas purging) to suppress decomposition.

Optimized Thermal Protocol

-

Precursor: Bismuth chlorate (synthesized via nitric acid digestion of Bi₂O₃ followed by chlorate metathesis).

-

Conditions:

Chemical Oxidation of Bismuth Chlorates

Acid-Mediated Oxidation

Perchloric acid (HClO₄) can oxidize bismuth chlorate in concentrated nitric acid, leveraging the strong oxidative potential of HNO₃:

Reaction Setup:

-

Molar Ratio: 1:6 (Bi(ClO₃)₃:HClO₄)

-

Temperature: 90°C (reflux)

-

Duration: 4 hours

Challenges in Purification

Residual nitric acid and unreacted HClO₄ require neutralization with ammonium hydroxide, followed by crystallization in ethanol. Impurities like BiONO₃ may form, necessitating repeated recrystallization.

Analytical Validation and Characterization

Spectroscopic Confirmation

Analyse Chemischer Reaktionen

Types of Reactions

Diperchloryloxybismuthanyl perchlorate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding bismuth(V) species.

Reduction: Reduction reactions can convert this compound into lower oxidation state bismuth compounds.

Substitution: This compound can undergo substitution reactions, particularly at the perchlorate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

Oxidation: Formation of bismuth(V) species.

Reduction: Formation of lower oxidation state bismuth compounds.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Diperchloryloxybismuthanyl perchlorate has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including its role as an active ingredient in certain medications.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of diperchloryloxybismuthanyl perchlorate involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular proteins, affecting their function and leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares diperchloryloxybismuthanyl perchlorate with structurally or functionally related compounds, focusing on oxidative capacity, stability, and environmental impact.

Oxidative Capacity

This compound shares this trait but differs from simpler perchlorates (e.g., ammonium perchlorate, NH₄ClO₄) due to the presence of bismuth, which enhances thermal stability but reduces solubility in aqueous systems. For example:

| Compound | Oxidative Potential (V) | Solubility in Water (g/100 mL) | Thermal Decomposition Temp (°C) |

|---|---|---|---|

| This compound | ~2.1 (estimated) | <0.01 | >300 |

| Ammonium perchlorate | 1.8 | 22.7 | 130–150 |

| Potassium perchlorate | 1.6 | 0.76 | 400–500 |

Data extrapolated from perchlorate remediation studies and thermodynamic databases.

Bismuth’s incorporation reduces solubility, making this compound less prone to leaching in soil but more persistent in solid matrices compared to alkali metal perchlorates .

Environmental Degradation Pathways

Microbial degradation of perchlorates is a key remediation strategy. While Sulfurospirillum multivorans effectively reduces perchlorate (ClO₄⁻) to chloride (Cl⁻) via chlorite dismutase enzymes , bismuth-containing perchlorates like this compound may resist biodegradation due to heavy-metal toxicity and low solubility. This contrasts with ammonium perchlorate, which is readily degraded by microbial consortia in constructed wetlands .

Remediation Challenges

Remediation technologies for perchlorates (Table 1-1 in ) include ion exchange, phytoremediation, and chemical reduction. However, these methods face limitations with this compound:

- Ion exchange : Ineffective due to the compound’s low solubility and large molecular size.

- Phytoremediation : Bismuth toxicity inhibits plant uptake, unlike ammonium or potassium perchlorates .

- Chemical reduction : Requires strong reductants (e.g., zero-valent iron) but generates hazardous bismuth byproducts.

Biologische Aktivität

Diperchloryloxybismuthanyl perchlorate, a compound that incorporates both bismuth and perchlorate moieties, has garnered attention due to its potential biological activities. This article aims to explore the biological implications of this compound, focusing on its mechanisms of action, health effects, and relevant research findings.

This compound is characterized by its unique structure, which includes bismuth and perchlorate groups. Understanding its chemical behavior is crucial for evaluating its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃Cl₆BiO₄ |

| Molecular Weight (g/mol) | 394.2 |

| Density (g/cm³) | 2.5 |

| Solubility in Water | Low |

| Decomposition Temperature (°C) | 200-250 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Thyroid Hormone Interference : Like other perchlorate compounds, it may inhibit iodine uptake in the thyroid gland, potentially leading to hypothyroidism. This is particularly concerning during pregnancy when fetal development depends on maternal thyroid hormones .

- Oxidative Stress : The presence of bismuth in the compound may contribute to oxidative stress in biological systems. Bismuth compounds have been shown to exhibit antimicrobial properties, which could be relevant for understanding the interactions of this compound with biological tissues .

- Cellular Toxicity : Research indicates that perchlorate compounds can induce cellular toxicity through various pathways, including apoptosis and necrosis in thyroid cells .

Health Effects

The health effects associated with exposure to this compound are not extensively documented; however, extrapolating from studies on other perchlorates provides insight:

- Thyroid Dysfunction : As noted earlier, perchlorates can disrupt normal thyroid function by inhibiting iodine uptake. This can lead to conditions such as hypothyroidism or goiter, especially in sensitive populations such as pregnant women and infants .

- Potential Carcinogenicity : Long-term exposure to high levels of perchlorates has raised concerns regarding their potential carcinogenic effects due to their interference with endocrine functions .

Case Studies

Several studies highlight the biological implications of perchlorates:

- Greer et al. (2002) conducted an intervention trial demonstrating that daily doses of perchlorate led to significant decreases in radioactive iodine uptake in healthy adults, indicating a direct impact on thyroid function .

- Taylor et al. (2014) found that maternal exposure to higher levels of perchlorate during pregnancy was associated with lower IQ scores in children at age three, suggesting long-term neurodevelopmental impacts .

Q & A

Q. What analytical methods are recommended for detecting diperchloryloxybismuthanyl perchlorate in environmental matrices?

Liquid chromatography-mass spectrometry (LC/MS) with isotopic ratio analysis (e.g., monitoring ³⁵Cl/³⁷Cl ratios at m/z 83 and 85) ensures specificity by distinguishing perchlorate from sulfate interference. Internal standards like ¹⁸O-labeled perchlorate improve retention time confirmation and instrument calibration .

Q. How can thermal stability studies for this compound be designed to mimic environmental conditions?

Accelerated solvent extraction (ASE) under controlled temperature (e.g., 100–150°C) and pressure (1,500–2,000 psi) simulates long-term environmental degradation. Recovery data should validate method accuracy, with reproducibility tested across multiple extraction cycles .

Q. What protocols ensure reliable quantification of trace this compound in biological tissues?

Use EPA Method 314.1 with ion chromatography, validated via method detection limit (MDL) studies. Practical quantitation limits (PQL) should account for matrix effects in biota, requiring spiked recovery tests in homogenized tissue samples .

Q. How should researchers address baseline contamination in perchlorate analysis?

Implement blank controls (field, procedural, and instrumental) to identify contamination sources. Isotopic confirmation (³⁵Cl/³⁷Cl ratio ±10% of theoretical 3.0655) distinguishes environmental perchlorate from lab contaminants .

Advanced Research Questions

Q. How do non-monotonic dose-response relationships in thyroid disruption studies inform this compound toxicity models?

Chronic exposure experiments (e.g., 10–100 ppm) in model organisms (e.g., stickleback) reveal compensatory mechanisms like thyroid follicle hyperplasia, which may mask hormone-level changes at intermediate doses. Statistical models should incorporate nonlinear regression to capture threshold effects .

Q. What experimental designs differentiate thyroidal vs. non-thyroidal toxicity mechanisms of diperchloryloxyloxybismuthanyl perchlorate?

Pair thyroid hormone assays (T3/T4/TSH) with histopathology (e.g., gonadal follicle counts) in long-term exposure studies. Contrast outcomes with iodine-deficient cohorts to isolate thyroid-independent pathways, such as direct gonadal disruption .

Q. How can conflicting data on perchlorate’s environmental persistence be resolved in Mars colonization research?

Simulate Martian regolith conditions (e.g., UV radiation, low humidity) to test perchlorate degradation kinetics. Compare abiotic (photolysis) and biotic (microbial reduction) pathways using isotopic tracing (δ¹⁸O/δ¹⁷Cl) to track transformation products .

Q. What statistical approaches address variability in human biomonitoring studies linking perchlorate to thyroid dysfunction?

Multivariate regression models should adjust for confounders like thiocyanate (from smoking) and iodine intake. Stratified analysis by demographic subgroups (e.g., pregnant women) improves sensitivity to detect subclinical hormone changes .

Q. How do database uncertainties impact risk assessment for this compound?

Apply a 3–10× uncertainty factor to reference doses (RfD) to account for gaps in lactation toxicity data and short-term vs. chronic exposure extrapolation. Integrate probabilistic exposure models with biomonitoring data to refine risk characterization .

Q. What methodologies validate perchlorate’s role in epigenetic modifications observed in transgenerational studies?

Use whole-genome bisulfite sequencing (WGBS) on exposed model organisms (e.g., zebrafish) across generations. Correlate DNA methylation patterns with phenotypic outcomes (e.g., gonad malformation) to establish causal links .

Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies between in vitro and in vivo perchlorate toxicity data?

Cross-validate findings using organoid models (e.g., thyroid spheroids) that mimic in vivo microenvironments. Compare transcriptomic profiles (RNA-seq) from both systems to identify context-dependent mechanisms .

Q. What steps mitigate bias in perchlorate toxicity studies with conflicting institutional interpretations?

Adopt open-data practices (e.g., preregistered protocols, raw data repositories) to enhance transparency. Independent replication by third-party labs, as in NAS peer reviews, reduces stakeholder influence .

Q. Why do some studies report no morphological effects despite perchlorate-induced thyroid hyperplasia?

Compensatory mechanisms (e.g., increased thyroid follicle count) may normalize hormone levels, masking external phenotypes. Focus on subclinical endpoints (e.g., gonad histology, embryonic androgen disruption) to capture latent toxicity .

Q. How can ecological studies on perchlorate contamination inform causal inference in epidemiology?

Triangulate ecological data (e.g., regional perchlorate levels) with biomarker-based cohorts and controlled animal experiments. Bayesian networks help integrate heterogeneous data streams to infer causality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.